molecular formula C12H14N2O2 B3249545 5,8-Dimethoxy-2,3-dimethylquinoxaline CAS No. 19506-22-0

5,8-Dimethoxy-2,3-dimethylquinoxaline

Cat. No. B3249545
CAS RN: 19506-22-0
M. Wt: 218.25 g/mol
InChI Key: ANTFTCPLPZMOFX-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-2,3-dimethylquinoxaline, also known as DMQX, is a quinoxaline derivative that is widely used in scientific research. DMQX is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes.

Scientific Research Applications

Chemical Analysis and Assay Development

5,8-Dimethoxy-2,3-dimethylquinoxaline plays a role in chemical analysis, particularly in assays. McLellan and Thornalley (1992) detailed the use of 5,8-Dimethoxy-2,3-dimethylquinoxaline derivatives in a liquid chromatographic fluorimetric assay of methylglyoxal, a compound that can be assayed in chemical and biological systems (McLellan & Thornalley, 1992).

Antifungal Activity

Research by Alfadil et al. (2021) explored the antifungal activity of 2,3-dimethylquinoxaline, closely related to 5,8-Dimethoxy-2,3-dimethylquinoxaline. Their study provided insights into its potential use against a range of pathogenic fungi, demonstrating its relevance in developing new antifungal agents (Alfadil et al., 2021).

Pesticidal Activity

Pyrko (2022) conducted a study on the synthesis and pesticidal activities of compounds including derivatives of 5,8-Dimethoxy-2,3-dimethylquinoxaline. The study highlighted its potential use in developing plant protection products, demonstrating herbicidal and insecticidal activities (Pyrko, 2022).

In Vitro Cytotoxicity

A study on the synthesis and in vitro cytotoxicity of quinoline derivatives, including 5,8-Dimethoxy-2,3-dimethylquinoxaline, was conducted by Lee et al. (2000). This research assessed their cytotoxic activity against various human cancer cell lines, indicating potential applications in cancer research (Lee et al., 2000).

Material Science and Chemistry

Research into the preparation and reactions of lithio and dilithio salts of 2,3-dimethylquinoxaline by Kaiser and Petty (1976) contributed to the field of organometallic chemistry. This study provided valuable information on the manipulation of quinoxaline derivatives for various chemical applications (Kaiser & Petty, 1976).

Quantum Chemistry and Spectroscopy

Tayupov et al. (2021) studied quinoxaline derivatives, including 5,8-Dimethoxy-2,3-dimethylquinoxaline, using dissociative electron capture spectroscopy and density functional theory. This research is significant for understanding the electronic properties and biological activity of these compounds (Tayupov et al., 2021).

Future Directions

For more detailed information, you can refer to the source provided by Sigma-Aldrich .

properties

IUPAC Name

5,8-dimethoxy-2,3-dimethylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-8(2)14-12-10(16-4)6-5-9(15-3)11(12)13-7/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTFTCPLPZMOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2N=C1C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dimethoxy-2,3-dimethylquinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Morin, T Besset, JC Moutet, M Fayolle… - Organic & …, 2008 - pubs.rsc.org
Various aza-analogues of 1,4-naphthoquinone and menadione were prepared and tested as inhibitors and substrates of the plasmodial thioredoxin and glutathione reductases as well …
Number of citations: 85 pubs.rsc.org

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